![molecular formula C15H11F3N2O B13548253 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoxalin-2-one structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline and 1,2-diaminobenzene.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, often involving heating and the use of a solvent like ethanol, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
科学的研究の応用
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
Uniqueness
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of a trifluoromethyl group and a tetrahydroquinoxalin-2-one structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H11F3N2O |
|---|---|
分子量 |
292.26 g/mol |
IUPAC名 |
4-[4-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-7-11(8-6-10)20-9-14(21)19-12-3-1-2-4-13(12)20/h1-8H,9H2,(H,19,21) |
InChIキー |
PYPWLPHWXICCRW-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


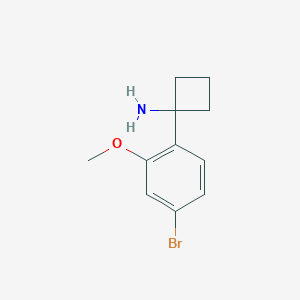
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
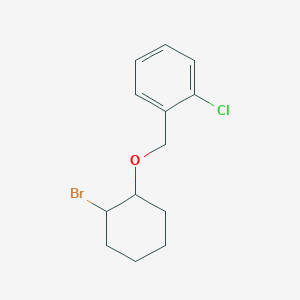
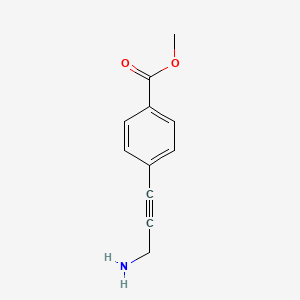
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
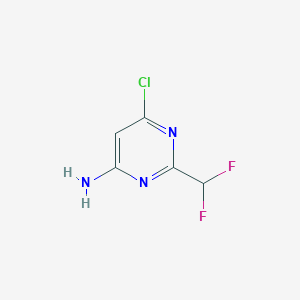
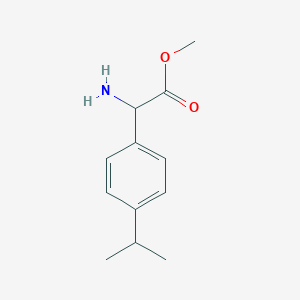

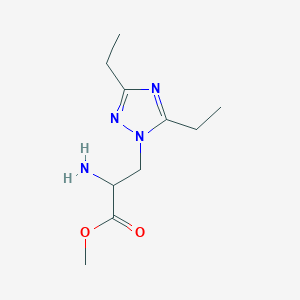
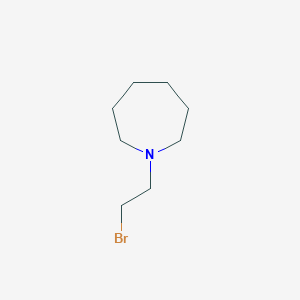
![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
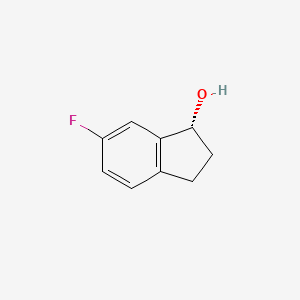

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)
